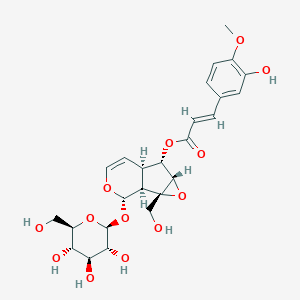

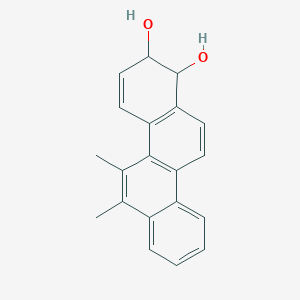

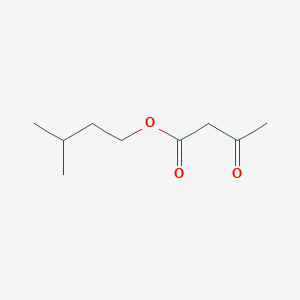

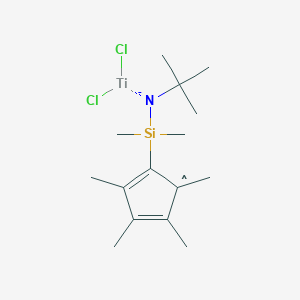

2,3,4,5-四甲基环戊二烯基二甲基甲硅烷基叔丁酰氨基钛二氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido titanium dichloride" is a titanium(IV) complex that is not directly mentioned in the provided papers. However, the papers do discuss related titanium complexes with cyclopentadienyl ligands and their synthesis, characterization, and potential applications in catalysis, particularly in the polymerization of ethylene and copolymerization with 1-hexene , as well as the synthesis of titanium complexes with a 1-(3-butenyl)-2,3,4,5-tetramethylcyclopentadienyl ligand .

Synthesis Analysis

The synthesis of related titanium(IV) complexes involves the elimination reactions of TiCl4 with double-trimethylsilyl-substituted preligands, followed by reduction of the corresponding imine compounds with LiAlH4 . Another method includes the reaction of LiCp with TiCl3 in dimethoxyethane, followed by oxidation with lead dichloride . These methods highlight the versatility in synthesizing titanium complexes with various cyclopentadienyl ligands.

Molecular Structure Analysis

The molecular structure of these titanium complexes is characterized by techniques such as 1H and 13C NMR, elemental analyses, and single-crystal X-ray crystallography . The X-ray crystallography analysis reveals a three-legged piano-stool geometry for the titanium complexes . For the peralkyl titanocene complex, the structure showed two pendent 3-butenyl side chains in the lateral positions of the bent metallocene unit .

Chemical Reactions Analysis

The titanium complexes discussed in the papers are primarily investigated for their catalytic properties. For instance, the new half-sandwich titanium(IV) complexes have been evaluated for their ability to catalyze the polymerization of ethylene and copolymerization with 1-hexene . The reactivity of the titanium complexes with other reagents, such as B(C6F5)3, was monitored by NMR spectroscopy, indicating the potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these titanium complexes are inferred from their structural characteristics and reactivity. The complexes exhibit geometries conducive to catalysis and are likely to possess properties that make them suitable for applications in polymerization reactions . The presence of various substituents on the cyclopentadienyl ligands can influence the electronic properties of the titanium center and thus affect the catalytic activity .

科学研究应用

烯烃聚合催化剂

钛和锆配合物,包括那些具有硅氧桥联的苯氧基环戊二烯基配体的配合物,已被合成并研究其在烯烃共聚过程中的效用。此类配合物,包括二甲基甲硅烷基(2,3,4,5-四甲基环戊二烯基)(3-叔丁基-5-甲基-2-苯氧基)钛二氯化物,表现出高产率,并为开发用于有效合成聚合物的催化剂提供了见解 (Hanaoka 等,2007)。此外,含有四甲基环戊二烯基配体变体的钛配合物的合成和表征进一步有助于理解聚合过程中的催化行为 (Okuda、Plooy 和 Toscano,1995)。

薄膜的化学气相沉积 (CVD)

四氯化钛和伯胺(包括叔丁胺)的使用导致形成亚胺配合物,这与氮化钛薄膜的化学气相沉积有关。这一过程对于开发在电子和保护涂层中应用的薄膜非常重要 (Lewkebandara 等,1994)。

光催化过程

使用二氧化钛对药物进行光催化降解的研究突出了钛配合物在环境修复中的效用。此类研究探索了在模拟太阳光照射下化合物的转化,为开发用于水净化和污染物分解的光催化方法做出了贡献 (Sakkas 等,2007)。

安全和危害

属性

InChI |

InChI=1S/C15H27NSi.2ClH.Ti/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQYDCCXYYUFSZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([C](C(=C1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Ti]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27Cl2NSiTi- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido titanium dichloride | |

CAS RN |

135072-61-6 |

Source

|

| Record name | [N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanaminato]dichlorotitanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。